N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896349-72-7
VCID: VC8311863
InChI: InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2
SMILES: C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C18H17NO6S4
Molecular Weight: 471.6 g/mol

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

CAS No.: 896349-72-7

Cat. No.: VC8311863

Molecular Formula: C18H17NO6S4

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide - 896349-72-7

Specification

CAS No. 896349-72-7
Molecular Formula C18H17NO6S4
Molecular Weight 471.6 g/mol
IUPAC Name N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Standard InChI InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2
Standard InChI Key FVYNPBQKJJZYIC-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4

Introduction

Molecular Structure and Composition

Core Structural Features

The compound’s backbone consists of a 2,3-dihydro-1,4-benzodioxine core, a heterocyclic system comprising a benzene ring fused to a 1,4-dioxane ring. At position 6 of the benzodioxine, a sulfonamide group (-SO₂NH₂) is attached, while the ethyl side chain at position 2 is substituted with two thiophene-derived groups: a thiophen-2-yl moiety and a thiophene-2-sulfonyl group . This arrangement creates a sterically congested environment, influencing both reactivity and biological interactions.

Thiophene Substituents

The thiophene rings, sulfur-containing heterocycles, contribute to the molecule’s electronic profile through their aromatic π-systems and sulfur lone pairs. The sulfonyl group (-SO₂-) on one thiophene enhances polarity, potentially improving water solubility and hydrogen-bonding capacity.

Sulfonamide Functionality

The sulfonamide group is a critical pharmacophore, known for its role in enzyme inhibition and antimicrobial activity. Its presence suggests possible interactions with biological targets such as carbonic anhydrases or bacterial dihydropteroate synthases .

Molecular Formula and Stereochemistry

The molecular formula is C₁₈H₁₇N₁O₆S₄, with a molecular weight of 471.59 g/mol . The compound exists as a racemic mixture, indicating the presence of two enantiomers due to the chiral center at the ethyl bridge connecting the benzodioxine and thiophene-sulfonyl groups .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight471.59 g/mol
logP (Partition Coefficient)2.20
logD (Distribution Coefficient)2.20
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1
Polar Surface Area89.36 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the benzodioxine core. Key steps include:

  • Benzodioxine Core Assembly: Reaction of catechol derivatives with 1,2-dibromoethane under basic conditions to form the 1,4-benzodioxine ring .

  • Sulfonylation: Introduction of the sulfonamide group at position 6 using sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in the presence of aqueous sodium carbonate .

  • Side Chain Functionalization: Alkylation of the benzodioxine amine with a di-substituted ethyl bromide precursor bearing thiophene and thiophene-sulfonyl groups.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) and dichloromethane are commonly employed for their ability to dissolve both polar and non-polar intermediates .

  • Catalysts: Lithium hydride (LiH) acts as a base to deprotonate amines and facilitate nucleophilic substitutions .

  • Temperature: Reactions are typically conducted at 0–25°C to control exothermic processes and minimize side reactions.

Challenges in Synthesis

  • Steric Hindrance: The bulky thiophene-sulfonyl group complicates coupling reactions, often requiring extended reaction times or elevated temperatures.

  • Racemization: The chiral center at the ethyl bridge necessitates careful control of reaction conditions to prevent epimerization .

Physicochemical Properties

Hydrogen-Bonding Capacity

With 11 hydrogen bond acceptors and 1 donor, the molecule can engage in extensive intermolecular interactions, which may enhance binding to protein targets . The polar sulfonamide and sulfonyl groups contribute to a high polar surface area (89.36 Ų), aligning with Lipinski’s rule for drug-likeness.

Compound Classα-Glucosidase IC₅₀Acetylcholinesterase IC₅₀
Benzodioxine-sulfonamides12–45 μM>100 μM
Acarbose (Control)32 μMN/A

Antimicrobial Activity

Sulfonamides are historically significant as antibacterial agents, inhibiting dihydropteroate synthase in folate synthesis. While direct data on this compound are lacking, its structural similarity to known antimicrobial sulfonamides suggests possible activity against Gram-positive bacteria .

Computational and In Silico Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal strong interactions with the α-glucosidase active site, particularly via hydrogen bonds between the sulfonamide oxygen atoms and residues ASP68 and ARG212 . The thiophene rings engage in hydrophobic interactions with VAL109 and PHE157, stabilizing the enzyme-inhibitor complex.

ADMET Predictions

  • Absorption: Moderate intestinal absorption predicted due to balanced logP and molecular weight <500 g/mol.

  • Metabolism: Susceptible to cytochrome P450-mediated oxidation at the thiophene rings .

  • Toxicity: Low acute toxicity anticipated, but sulfonamide-related hypersensitivity reactions remain a concern.

Future Research Directions

  • Biological Profiling: Comprehensive in vitro testing against enzyme targets (e.g., α-glucosidase, acetylcholinesterase) and microbial strains.

  • Synthetic Optimization: Development of asymmetric synthesis routes to isolate enantiomers and evaluate their individual bioactivities.

  • Solubility Enhancement: Formulation studies using cyclodextrins or nanoparticulate systems to improve aqueous solubility.

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